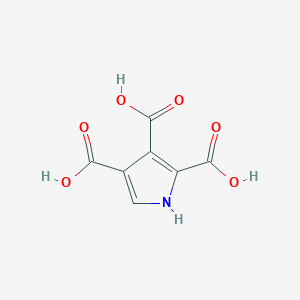
1H-Pyrrole-2,3,4-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,3,4-tricarboxylic acid is a heterocyclic organic compound with the molecular formula C7H5NO6 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom This compound is known for its unique structure, which includes three carboxylic acid groups attached to the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3,4-tricarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrole derivatives. For instance, the oxidation of 1H-pyrrole-2,3,5-tricarboxylic acid can yield this compound under specific conditions . Another method involves the cyclization of appropriate precursors, such as the condensation of diols and amines in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often use oxidizing agents like hydrogen peroxide or other peroxides to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-2,3,4-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to reduce the carboxylic acid groups to alcohols.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1H-Pyrrole-2,3,4-tricarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1H-pyrrole-2,3,4-tricarboxylic acid exerts its effects is primarily through its interaction with biological molecules. It can act as an oxidative stress marker by forming degradation products of melanin. The molecular targets and pathways involved include various enzymes and oxidative pathways that lead to the formation of its degradation products .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2,3,5-tricarboxylic acid: This compound is structurally similar but has the carboxylic acid groups in different positions.
Pyrrole-2,3-dicarboxylic acid: Another related compound with two carboxylic acid groups instead of three.
Uniqueness: 1H-Pyrrole-2,3,4-tricarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
944-54-7 |
|---|---|
Formule moléculaire |
C7H5NO6 |
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
1H-pyrrole-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C7H5NO6/c9-5(10)2-1-8-4(7(13)14)3(2)6(11)12/h1,8H,(H,9,10)(H,11,12)(H,13,14) |
Clé InChI |
IBLWXWNVAFCXCW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N1)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)

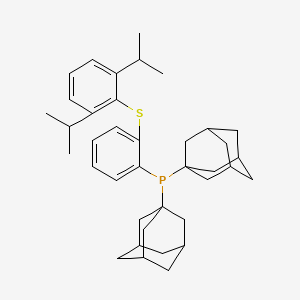


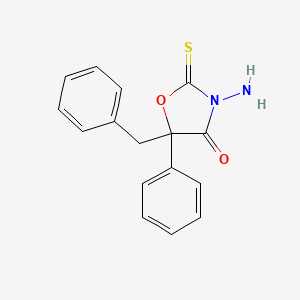
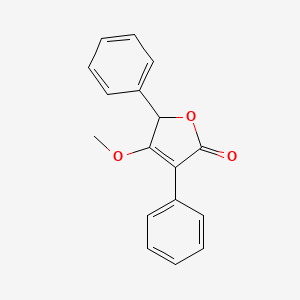
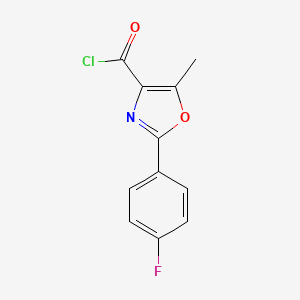
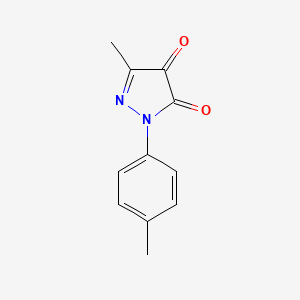
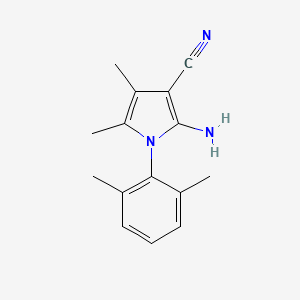
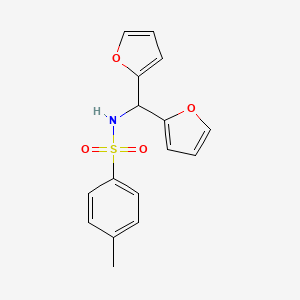
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)

